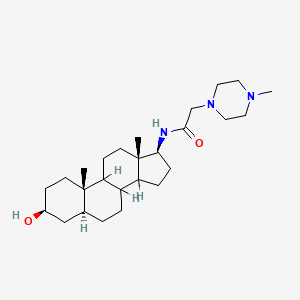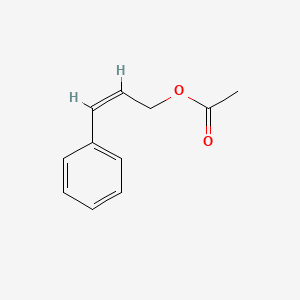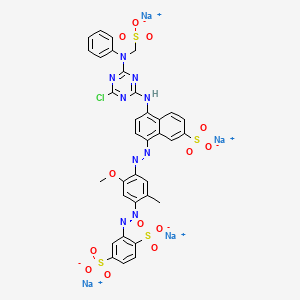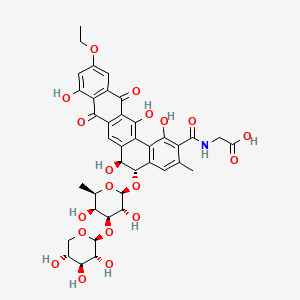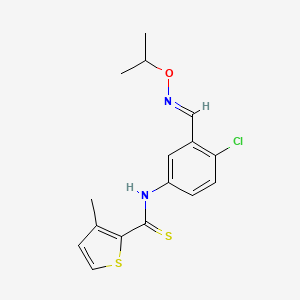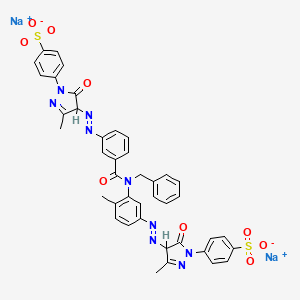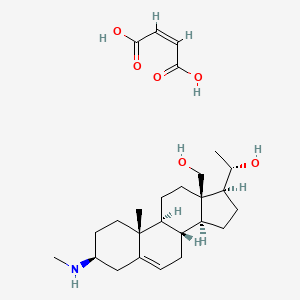
Paravallarinol maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Paravallarinol maleate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Paravallarinol maleate typically involves the reaction of Paravallarinol with maleic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the addition of a catalyst to facilitate the reaction. The mixture is heated to a specific temperature to ensure complete reaction, and the product is then purified through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are optimized to maximize yield and purity. The product is then subjected to various purification steps, including filtration, distillation, and recrystallization, to obtain the final compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Paravallarinol maleate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used, often in anhydrous solvents.
Substitution: Halogens (chlorine, bromine) and alkylating agents (methyl iodide) are frequently used, usually under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives of this compound.
Applications De Recherche Scientifique
Paravallarinol maleate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and its use in drug development.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Paravallarinol maleate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Paravallarinol maleate can be compared with other similar compounds such as:
Timolol maleate: Used in the treatment of glaucoma and hypertension.
Chlorpheniramine maleate: An antihistamine used to treat allergic reactions.
Dexchlorpheniramine maleate: A more potent isomer of chlorpheniramine with similar uses.
This compound is unique due to its specific chemical structure and reactivity, which make it suitable for a wide range of applications that may not be possible with other similar compounds.
Propriétés
Numéro CAS |
102586-31-2 |
|---|---|
Formule moléculaire |
C26H41NO6 |
Poids moléculaire |
463.6 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;(1S)-1-[(3S,8R,9S,10R,13R,14S,17S)-13-(hydroxymethyl)-10-methyl-3-(methylamino)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanol |
InChI |
InChI=1S/C22H37NO2.C4H4O4/c1-14(25)18-6-7-20-17-5-4-15-12-16(23-3)8-10-21(15,2)19(17)9-11-22(18,20)13-24;5-3(6)1-2-4(7)8/h4,14,16-20,23-25H,5-13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,16-,17+,18+,19-,20-,21-,22-;/m0./s1 |
Clé InChI |
RIIFFSHBAJDVDY-WOLVGJDKSA-N |
SMILES isomérique |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)NC)C)CO)O.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)NC)C)CO)O.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(E)-but-2-enedioic acid;2-[2-(2-methylphenyl)ethyl]morpholine](/img/structure/B12749439.png)
